molecular formula C20H14F2N4O2S3 B5100884 2-[(4-cyano-3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 442537-19-1

2-[(4-cyano-3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B5100884
CAS No.: 442537-19-1
M. Wt: 476.5 g/mol
InChI Key: NOQSHQYBKHDJTD-UHFFFAOYSA-N
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Description

This compound (IUPAC name: 2-[(4-cyano-3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-fluorophenyl)acetamide) is a sulfur-rich heterocyclic molecule with the molecular formula C₂₀H₁₄F₂N₄O₂S₃ and a molecular weight of 484.5 g/mol . Its structure features:

  • A central 5-membered isothiazole ring substituted with a cyano group (CN) at position 2.
  • Two sulfanyl (-S-) linkages connecting the isothiazole to a 2-(2-fluoroanilino)-2-oxoethyl group and an N-(2-fluorophenyl)acetamide moiety.
  • Fluorine atoms on both aromatic rings, enhancing lipophilicity and metabolic stability .

The compound’s structural complexity enables diverse interactions with biological targets, making it a candidate for therapeutic applications such as anticancer or anti-inflammatory agents.

Properties

IUPAC Name

2-[[4-cyano-3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2S3/c21-13-5-1-3-7-15(13)24-17(27)10-29-19-12(9-23)20(31-26-19)30-11-18(28)25-16-8-4-2-6-14(16)22/h1-8H,10-11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQSHQYBKHDJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=CC=C3F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442537-19-1
Record name 2-[(4-CYANO-3-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyano-3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-fluorophenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the isothiazole ring: This step involves the reaction of a suitable precursor with sulfur and a nitrile compound under controlled conditions to form the isothiazole ring.

    Introduction of the fluorinated aniline: The fluorinated aniline is introduced through a nucleophilic substitution reaction, where the fluorine atom replaces a leaving group on the precursor molecule.

    Formation of the acetamide group: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyano-3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-cyano-3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-cyano-3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of structurally related compounds, highlighting key differences in functional groups and heterocyclic cores:

Compound Name Molecular Formula Core Heterocycle Key Substituents Biological Activity Highlights
Target Compound C₂₀H₁₄F₂N₄O₂S₃ Isothiazole Cyano (CN), dual fluorophenyl, sulfanyl linkages Potential anticancer, anti-inflammatory
2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₂₂H₂₀N₄O₄S₃ Isothiazole Methoxy (OCH₃) instead of fluorine on anilino and phenyl groups Antimicrobial, anticancer
2-[(3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide C₁₈H₁₄F₂N₄O₂S₃ Thiadiazole Thiadiazole core instead of isothiazole Explored for cancer and inflammation
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide C₁₈H₁₅F₂N₅O₂S Triazole Amino group, methoxyphenyl, difluorophenyl Anticancer, anti-inflammatory
2-{[(Z)-N'-cyano-N-(2-fluorophenyl)carbamimidoyl]sulfanyl}-N-(4-methoxyphenyl)acetamide C₁₇H₁₄FN₅O₂S Carbamimidoyl Cyano, fluorophenyl, methoxyphenyl Enhanced receptor selectivity

Key Structural Differences and Implications

Heterocyclic Core: Isothiazole (target compound) vs. Triazole (): Offers hydrogen-bonding capabilities via amino groups, enhancing solubility but possibly reducing membrane permeability compared to sulfur-rich cores.

Substituent Effects: Fluorine vs. Methoxy: Fluorine’s electronegativity increases metabolic stability and bioavailability compared to methoxy groups, which may enhance solubility but reduce CNS penetration . Cyano Group: Present only in the target compound and , this strong electron-withdrawing group can modulate electronic properties and binding affinity to targets like kinases .

Methoxy-substituted analogs () prioritize antimicrobial activity, likely due to increased polarity favoring interactions with bacterial membranes .

Pharmacological Potential

  • Anticancer Activity: The target compound’s isothiazole-cyano-fluorophenyl architecture may inhibit tyrosine kinases or topoisomerases, as seen in structurally related thiadiazoles .
  • Anti-Inflammatory Effects : Fluorine’s ability to block cytochrome P450-mediated metabolism could prolong half-life in inflammatory models .

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